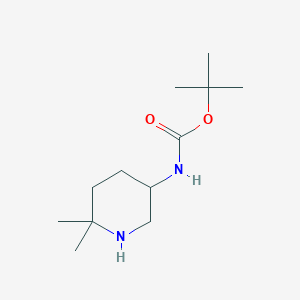

tert-butyl N-(6,6-dimethyl-3-piperidyl)carbamate

Description

tert-Butyl N-(6,6-dimethyl-3-piperidyl)carbamate is a carbamate-protected piperidine derivative featuring a tert-butoxycarbonyl (Boc) group attached to the nitrogen atom of a 6,6-dimethyl-substituted piperidine ring. This compound is widely utilized in pharmaceutical synthesis as a building block for drug candidates, particularly in the development of protease inhibitors, kinase inhibitors, and central nervous system (CNS)-targeting molecules . The Boc group serves as a temporary protective group for amines, enabling selective reactions at other functional sites during multi-step syntheses. The 6,6-dimethyl substitution on the piperidine ring enhances steric hindrance and may influence the compound’s conformational stability, solubility, and binding affinity in biological systems.

Properties

IUPAC Name |

tert-butyl N-(6,6-dimethylpiperidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-7-12(4,5)13-8-9/h9,13H,6-8H2,1-5H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNFTJZIJSQCAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CN1)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-butyl N-(6,6-dimethyl-3-piperidyl)carbamate can be synthesized by reacting 6,6-dimethylpiperidin-3-amine with tert-butyl chloroformate under appropriate conditions . The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(6,6-dimethyl-3-piperidyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide .

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride .

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides .

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids , while reduction may produce amines .

Scientific Research Applications

Organic Synthesis

Protecting Group for Amines

- This compound is primarily utilized as a protecting group for amines during synthetic routes. Protecting groups are essential in multi-step synthesis to prevent unwanted reactions at specific functional groups. The stability of tert-butyl N-(6,6-dimethyl-3-piperidyl)carbamate allows for selective reactions to occur without interference from the amine functionality.

Synthesis Process

- The synthesis typically involves the reaction of tert-butyl chloroformate with the corresponding amine in the presence of a base such as triethylamine. This method is efficient and can be optimized for yield and purity under controlled conditions.

Pharmaceutical Applications

Drug Development

- The compound shows promise in the development of new pharmaceuticals. Carbamates like this compound can serve as intermediates in the synthesis of biologically active compounds. Their unique structural features may influence interactions with biological targets, potentially affecting pharmacokinetics and bioavailability .

Biological Activity

- While specific biological activity data is limited, carbamates generally exhibit diverse biological properties, including enzyme inhibition. The structure of this compound may enhance its effectiveness as a drug candidate by improving solubility and stability.

Industrial Applications

Large-scale Production

- In industrial settings, continuous flow reactors are employed for the large-scale production of this compound. These reactors allow precise control over reaction conditions, leading to higher yields and purities while minimizing waste.

Data Table: Comparison of Structural Features

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| This compound | 6,6-dimethyl substitution on piperidine | Versatile intermediate for further chemical modifications |

| tert-butyl ((3S)-3-hydroxypiperidin-4-yl)carbamate | Hydroxyl group attached to piperidine ring | Involved in various biochemical pathways |

| tert-butyl ((3S)-4-hydroxypyrrolidin-3-yl)carbamate | Hydroxypyrrolidine structure | Distinct stereochemistry influencing reactivity |

Case Studies

Case Study 1: Synthesis Optimization

A study focused on optimizing the synthesis of this compound highlighted the use of different solvents and temperatures to maximize yield. The best results were achieved using dichloromethane at room temperature, yielding over 90% efficiency .

Case Study 2: Biological Evaluation

Research evaluating the biological activity of similar carbamates indicated that modifications in their structure could significantly enhance their enzyme inhibition properties. This suggests that this compound may also exhibit improved pharmacological effects when appropriately modified .

Mechanism of Action

The mechanism of action of tert-butyl N-(6,6-dimethyl-3-piperidyl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it may act as a protecting group for amines in organic synthesis, preventing unwanted reactions during multi-step synthesis processes. The compound’s structure allows it to form stable intermediates, facilitating the synthesis of complex molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Methyl Substituents

- tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate (CAS: 1523530-57-5)

This compound features a single methyl group at the 5-position of the piperidine ring. Compared to the 6,6-dimethyl analog, the reduced steric bulk may increase flexibility and improve solubility in polar solvents. Such derivatives are often employed in chiral synthesis due to their stereochemical rigidity . - tert-Butyl N-[cis-3-methylpiperidin-4-yl]carbamate (CAS: 473839-06-4)

The cis-3-methyl substitution on the piperidine ring introduces axial chirality, which can modulate interactions with enzyme active sites. This compound is a key intermediate in the synthesis of antiviral agents .

Fluorinated Piperidine Derivatives

- tert-Butyl N-[trans-3-fluoropiperidin-4-yl]carbamate (CAS: 1268520-95-1)

Fluorine substitution at the 3-position enhances electronegativity and metabolic stability. The trans-configuration may favor specific hydrogen-bonding interactions in target proteins, making it valuable in CNS drug design . - tert-Butyl (3R,4S)-4-amino-3-fluoropiperidine-1-carboxylate (CAS: 907544-17-6) The combination of fluorine and amino groups on the piperidine ring introduces both electronic and hydrogen-bonding functionalities, often exploited in kinase inhibitor scaffolds .

Bicyclic and Functionalized Carbamates

- tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate (CAS: 1932203-04-7)

The bicyclic structure imposes rigid conformational constraints, improving selectivity for G protein-coupled receptors (GPCRs). This compound is frequently used in pain management therapeutics . - tert-Butyl N-[(2,6-dioxo-3-piperidyl)methyl]carbamate (CAS: 2891597-48-9)

The dioxo group introduces polar ketone functionalities, increasing water solubility and altering hydrogen-bonding capacity. Such derivatives are explored in proteolysis-targeting chimeras (PROTACs) .

Data Table: Structural and Functional Comparison

Biological Activity

Tert-butyl N-(6,6-dimethyl-3-piperidyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a tert-butyl group and a piperidine ring, which may influence its interaction with various biological targets. Research has indicated that it exhibits properties such as antibacterial and antifungal activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is . The structure includes:

- A tert-butyl group, which enhances lipophilicity.

- A piperidine ring with two methyl groups at the 6-position, contributing to steric bulk.

Synthesis

The synthesis of this compound typically involves the reaction of 6,6-dimethylpiperidin-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine to neutralize hydrochloric acid produced during the reaction. This synthetic route can be scaled for industrial production using continuous flow reactors to optimize yield and purity .

Antibacterial and Antifungal Properties

Research has explored the antibacterial and antifungal properties of this compound. In vitro studies have indicated that this compound demonstrates significant activity against various bacterial strains and fungi. The mechanism of action may involve disruption of cell membrane integrity or inhibition of key metabolic pathways in microorganisms.

Enzyme Inhibition

The compound's carbamate moiety suggests potential as an enzyme inhibitor. For example, similar carbamates have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation . The specific interactions between the compound and these enzymes can lead to varying degrees of inhibition, with IC50 values indicating potency levels.

Case Studies

- Inhibition Studies : A study assessing various carbamates found that those with bulky alkyl groups, like tert-butyl, exhibited enhanced anti-influenza activity due to improved binding interactions with target sites .

- Cell Viability Assays : In experiments involving cancer cell lines, compounds similar to this compound were tested for their effects on cell viability. Results indicated that modifications in the carbamate structure could significantly alter biological activity, emphasizing the importance of structural features .

The mechanism by which this compound exerts its biological effects may involve:

- Formation of stable intermediates during enzymatic reactions.

- Hydrogen bonding interactions with biological targets due to its carbamate group .

- Potential modulation of receptor activity through allosteric mechanisms.

Comparative Biological Activity Table

| Compound Name | Biological Activity | IC50/EC50 Values |

|---|---|---|

| This compound | Antibacterial, antifungal | Not specified |

| Carbamate derivatives (general) | AChE/BChE inhibition | IC50: 1.60 - 311.0 µM |

| Bulky alkyl carbamates | Anti-influenza activity | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.